REACTION_CXSMILES
|
BrC1C(=O)[NH:4][C:5](=[O:18])[N:6]([CH2:9][C:10]2[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:11]=2[F:17])C=1C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)(C)C)=O)=O)(C)C>C1COCC1>[F:16][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]([F:17])[C:10]=1[CH2:9][NH:6][C:5]([NH2:4])=[O:18]
|
Name
|
N-(t-butyloxycarbonyl)-D-α-alaninol
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.31 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(NC(N(C1C)CC1=C(C=CC=C1F)F)=O)=O
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between saturated NaHCO3/H2O and EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica, 1:2 EtOAc/hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CNC(=O)N)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.69 g | |
YIELD: PERCENTYIELD | 96.1% | |
YIELD: CALCULATEDPERCENTYIELD | 251.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |